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  • Product: Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
  • CAS: 1354962-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established principles of organic chemistry and data from closely related analogues, this document outlines the compound's core chemical properties, synthesis methodologies, and expected reactivity. This information is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate possesses a core 2-aminothiazole scaffold, a privileged structure in numerous biologically active molecules. The molecule is further functionalized with an ethyl group on the exocyclic amine and a methyl ester at the 5-position of the thiazole ring.

Structural Features

The key structural features of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate are:

  • 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is a bioisostere for various functional groups and is known to engage in a range of biological interactions.

  • 2-Ethylamino Group: The presence of the secondary amine at the 2-position significantly influences the electronic properties of the thiazole ring and serves as a key site for further chemical modification.

  • 5-Carboxylate Group: The methyl ester at the 5-position acts as an electron-withdrawing group, influencing the reactivity of the thiazole ring. It also provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Formula C₈H₁₂N₂O₂SBased on the chemical structure.
Molecular Weight 200.26 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidSimilar 2-aminothiazole derivatives are typically crystalline solids at room temperature.
Melting Point Expected to be in the range of 100-150 °CThe introduction of the N-ethyl group may slightly lower the melting point compared to the unsubstituted 2-amino analogue due to altered crystal packing.
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The presence of the polar ester and amine functionalities, combined with the organic backbone, dictates this solubility profile.
pKa The pKa of the thiazole ring nitrogen is expected to be around 2-3, while the exocyclic amine is less basic.The electron-withdrawing nature of the carboxylate group and the aromaticity of the thiazole ring reduce the basicity of the ring nitrogen.

Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

The synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can be approached through a multi-step sequence, primarily involving the construction of the 2-aminothiazole core followed by N-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the ethyl group from the exocyclic nitrogen, leading back to a 2-aminothiazole precursor. This precursor can be synthesized via the well-established Hantzsch thiazole synthesis.

Retrosynthesis Target Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Intermediate1 Methyl 2-amino-1,3-thiazole-5-carboxylate Target->Intermediate1 N-Alkylation StartingMaterials α-halo ester + Thiourea Intermediate1->StartingMaterials Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a representative procedure based on established methods for Hantzsch thiazole synthesis and subsequent N-alkylation.

Step 1: Synthesis of Methyl 2-amino-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This step involves the condensation of an α-halo-β-ketoester with thiourea.

Materials:

  • Methyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)

  • Thiourea

  • Ethanol (or a similar suitable solvent)

  • Base (e.g., sodium acetate, triethylamine)

Procedure:

  • Dissolve thiourea and the base in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of Methyl 2-chloro-3-oxobutanoate in ethanol to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Methyl 2-amino-1,3-thiazole-5-carboxylate.

Step 2: N-Alkylation of Methyl 2-amino-1,3-thiazole-5-carboxylate

This step introduces the ethyl group onto the exocyclic amino group.

Materials:

  • Methyl 2-amino-1,3-thiazole-5-carboxylate

  • Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of Methyl 2-amino-1,3-thiazole-5-carboxylate in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a short period to allow for the formation of the corresponding anion.

  • Slowly add ethyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: N-Alkylation Start1 Thiourea + α-halo-β-ketoester Reaction1 Condensation in Ethanol Start1->Reaction1 Workup1 Precipitation & Filtration Reaction1->Workup1 Product1 Methyl 2-amino-1,3-thiazole-5-carboxylate Workup1->Product1 Start2 Product from Step 1 + Ethyl Iodide Product1->Start2 Reaction2 Reaction with Base in DMF Start2->Reaction2 Workup2 Extraction & Chromatography Reaction2->Workup2 FinalProduct Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Workup2->FinalProduct

Caption: Proposed workflow for the synthesis.

Chemical Reactivity

The reactivity of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is governed by the interplay of its functional groups.

Reactivity of the 2-Ethylamino Group
  • Acylation: The exocyclic nitrogen can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce further diversity into the molecule.[3][4]

  • Further Alkylation: While the primary alkylation is directed to the exocyclic nitrogen, further alkylation could potentially occur at the endocyclic nitrogen under more forcing conditions, leading to the formation of a thiazolium salt.

Reactivity of the Thiazole Ring
  • Electrophilic Aromatic Substitution: The 2-amino group is an activating group, directing electrophilic substitution to the C5 position. However, since this position is already substituted, electrophilic attack at other positions is less favorable and would require harsh conditions.

  • Reactions with the Ring Nitrogen: The endocyclic nitrogen atom is a potential site for alkylation, particularly in the absence of a strong base that would deprotonate the exocyclic amine.[5]

Reactivity of the Methyl Ester
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide is common.[6] The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

  • Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Spectroscopic Characterization (Predicted)

The structure of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can be confirmed using standard spectroscopic techniques. The following are the expected spectral features based on analogous compounds.[7][8][9]

TechniqueExpected Features
¹H NMR * Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons. The methylene protons will likely show coupling to the N-H proton. * Methyl Ester: A singlet for the methoxy protons. * Thiazole Ring Proton: A singlet for the C4-H. * N-H Proton: A broad singlet or triplet, which is exchangeable with D₂O.
¹³C NMR * Thiazole Ring Carbons: Signals for C2, C4, and C5. C2 will be significantly downfield due to its attachment to two nitrogen atoms. * Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl. * Ethyl and Methyl Carbons: Signals in the aliphatic region.
IR * N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹. * C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl. * C=N and C=C Stretches: Absorptions in the fingerprint region (1500-1650 cm⁻¹) corresponding to the thiazole ring.
Mass Spec. * Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. * Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethyl group, the methoxy group, and cleavage of the thiazole ring.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[3][10] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: Many 2-aminothiazole-containing compounds are potent inhibitors of various protein kinases, making them valuable in the development of anti-cancer therapies.

  • Antimicrobial Activity: The thiazole ring is present in several antimicrobial agents.

  • Anti-inflammatory Effects: Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.

The specific biological profile of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate would need to be determined through biological screening. However, its structural features suggest that it could serve as a valuable intermediate or a lead compound in the development of new therapeutic agents targeting a variety of diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is not available, general precautions for handling similar heterocyclic compounds should be followed.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity. While further experimental validation is necessary to confirm these characteristics, the information presented here serves as a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related 2-aminothiazole derivatives.

References

  • ChemDmart. Ethyl 2-(3-Formyl-4-Isobutoxyphenyl)-4- Methylthiazole- 5-Carboxylate. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • PubChem. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via.... [Link]

  • PMC. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

  • ACS Publications. Researches on Thiazoles. XXVI. Some Acyl Derivatives of 2-Aminothiazole. [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Wiley Online Library. Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. [Link]

  • JOCPR. A green and efficient hydrolysis of met. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

An Application Note for the Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest for pharmaceutical research and drug development. Thiazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide is designed for researchers and scientists, detailing the reaction mechanism, safety precautions, experimental procedure, purification, and characterization of the target compound. The methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[3][4]

Introduction and Scientific Principle

The 1,3-thiazole ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, including antitumor and antiviral agents.[2][5] The synthesis of substituted thiazoles is therefore a critical process in the discovery of new therapeutic agents. This application note details the preparation of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate via the Hantzsch thiazole synthesis.

This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant.[4][6] In this specific protocol, Methyl 2-chloro-3-oxopropanoate serves as the α-halocarbonyl component, and N-ethylthiourea provides the requisite thioamide moiety.

The reaction proceeds through three primary stages:

  • S-Alkylation: The sulfur atom of N-ethylthiourea acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in Methyl 2-chloro-3-oxopropanoate in a standard SN2 reaction.[3][7]

  • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack, where a nitrogen atom attacks one of the carbonyl carbons.[3][7]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic 1,3-thiazole ring.[7]

Hantzsch_Mechanism reagents Reactants: Methyl 2-chloro-3-oxopropanoate + N-ethylthiourea alkylation S-Alkylation (SN2) Thiourea sulfur attacks chlorinated carbon reagents->alkylation Step 1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon alkylation->cyclization Step 2 dehydration Dehydration Elimination of H2O forms aromatic ring cyclization->dehydration Step 3 product Final Product: Methyl 2-(ethylamino)-1,3- thiazole-5-carboxylate dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Materials and Safety

Reagents and Equipment
Reagent CAS No. Formula Purity Supplier
Methyl 2-chloro-3-oxopropanoate33301-09-0C₄H₅ClO₃≥95%Major Chemical Supplier
N-Ethylthiourea625-53-6C₃H₈N₂S≥98%Major Chemical Supplier
Ethanol (Absolute)64-17-5C₂H₅OH≥99.5%Major Chemical Supplier
Sodium Carbonate (Anhydrous)497-19-8Na₂CO₃≥99.5%Major Chemical Supplier
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeMajor Chemical Supplier
Hexane110-54-3C₆H₁₄ACS GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥99.5%Major Chemical Supplier

Equipment: Standard laboratory glassware including a 250 mL round-bottom flask, reflux condenser, magnetic stirrer hotplate, separatory funnel, Büchner funnel, rotary evaporator, and equipment for column chromatography and Thin-Layer Chromatography (TLC).

Critical Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Methyl 2-chloro-3-oxopropanoate: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation.[8][9] Avoid direct contact and ensure sufficient ventilation.[9]

  • N-Ethylthiourea: Thiourea derivatives can be harmful. Avoid inhalation of dust and direct contact with skin and eyes.[10][11]

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable liquids. Keep away from open flames, sparks, and other ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

Detailed Synthesis Protocol

This protocol is optimized for a 10 mmol scale synthesis.

Step 1: Reagent Preparation and Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylthiourea (1.04 g, 10 mmol) in 50 mL of absolute ethanol. Stir until fully dissolved.

  • In a separate beaker, dissolve Methyl 2-chloro-3-oxopropanoate (1.51 g, 10 mmol) in 25 mL of absolute ethanol.

Step 2: Condensation and Cyclization
  • Transfer the Methyl 2-chloro-3-oxopropanoate solution to a dropping funnel and add it dropwise to the stirring N-ethylthiourea solution at room temperature over 15 minutes.

  • Once the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. The application of heat is crucial to provide the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.[3]

  • Maintain the reflux for 3 hours. Monitor the reaction's progress by TLC (Eluent: 7:3 Hexane/Ethyl Acetate), observing the consumption of starting materials and the formation of a new, more polar product spot.

Step 3: Isolation and Work-Up
  • After 3 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with 50 mL of a 5% aqueous sodium carbonate solution. This step neutralizes the hydrochloric acid byproduct generated during the reaction, preventing potential side reactions or product degradation.[3][12]

  • Wash the organic layer twice more with 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product as a yellowish solid or oil.

Purification and Characterization

Purification Protocol

The crude product can be purified using either recrystallization or flash column chromatography.

  • Recrystallization (Recommended): This is often the most efficient method for obtaining high-purity crystalline solids.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add warm water until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethanol to redissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. "Oiling out" can occur if the solution cools too quickly or is oversaturated; if this happens, reheat to redissolve and add more solvent.[13]

    • Collect the resulting crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient of Hexane/Ethyl Acetate (starting from 9:1 and gradually increasing polarity to 7:3) is typically effective.[14]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization s1 1. Reagent Dissolution s2 2. Reflux Reaction (3h) s1->s2 w1 3. Solvent Removal s2->w1 w2 4. Liquid-Liquid Extraction (EtOAc / aq. Na2CO3) w1->w2 w3 5. Drying & Concentration w2->w3 p1 6. Recrystallization or Column Chromatography w3->p1 a1 7. Purity & Structural Analysis (MP, NMR, MS) p1->a1

Caption: Overall Experimental Workflow.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0 (s, 1H, thiazole H-4), ~5.5 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), ~3.4 (q, 2H, NCH₂CH₃), ~1.3 (t, 3H, NCH₂CH₃). Note: Chemical shifts are predictive and may vary.[15][16]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C=O), ~165 (C-2), ~145 (C-4), ~115 (C-5), 51 (OCH₃), 40 (NCH₂), 15 (CH₃). Note: Chemical shifts are predictive and may vary.[15][17]
Mass Spec. (ESI+) Expected m/z for C₈H₁₂N₂O₂S: 200.06 (M⁺), 201.07 ([M+H]⁺).[15][18]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. By following the outlined steps for reaction, work-up, and purification, researchers can consistently obtain the target compound in high purity, suitable for further applications in drug discovery and development. Adherence to the specified safety guidelines is paramount for the successful and safe execution of this synthesis.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Retrieved from [Link]

  • Methyl 2-chloro-3-oxopropanoate | C4H5ClO3 | CID 14355182 - PubChem. (n.d.). Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. (n.d.). Retrieved from [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Greenbook.net. (n.d.). Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (n.d.). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchGate. (2021, February 2). Retrieved from [Link]

  • Synthesis of 2-Ethyl-5-thiazolecarboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate. (2016, March 5). Retrieved from [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (2025, August 4). Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed. (2019, May 13). Retrieved from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Amide Coupling Strategies for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

This Application Note is designed for medicinal chemists and process development scientists working with Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1354962-55-2) .[1] The guide addresses the two distinct reac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1354962-55-2) .[1]

The guide addresses the two distinct reactivity profiles of this scaffold:

  • The Nucleophilic Challenge: Coupling the electron-deficient secondary amine at the C2 position.

  • The Electrophilic Opportunity: Derivatizing the C5 ester via hydrolysis or direct aminolysis.

Executive Summary & Chemical Profile

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate presents a classic "push-pull" electronic system.[1] The 2-amino group is part of a guanidine-like system embedded in the thiazole ring, while the 5-ester provides electron-withdrawing character.[1]

  • Nucleophilicity (C2-NH): Significantly reduced .[1] The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring and further pulled by the C5-ester. Standard coupling conditions (e.g., EDC/HOBt) often result in poor conversion or stalled reactions.

  • Electrophilicity (C5-COOMe): The ester is activated by the electron-deficient heterocycle, making it susceptible to mild hydrolysis or direct aminolysis.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the optimal protocol for your target synthesis.

CouplingLogic Start Target Transformation Decision Which group reacts? Start->Decision PathA C2-Amine (Nucleophile) Coupling to Acid Decision->PathA PathB C5-Ester (Electrophile) Coupling to Amine Decision->PathB MethodA1 Protocol A1: HATU/DIPEA (Standard) PathA->MethodA1 Initial Screen MethodB1 Protocol B1: Hydrolysis -> HATU PathB->MethodB1 Standard Route MethodB2 Protocol B2: AlMe3 Direct Aminolysis PathB->MethodB2 Acid-Sensitive Substrates MethodA2 Protocol A2: TFFH (Difficult Cases) MethodA1->MethodA2 If Yield < 30%

Caption: Workflow selection for thiazole coupling. Blue path denotes amine functionalization; Green path denotes ester derivatization.

PART A: Coupling the C2-Amine (Nucleophile)

Objective: React the C2-ethylamino group with a carboxylic acid (R-COOH).[1]

The Challenge: Electronic Deactivation

The C2-nitrogen is poorly nucleophilic. The resonance structure places a partial positive charge on the exocyclic nitrogen. Furthermore, the N-ethyl group adds steric bulk compared to a primary amine.

Protocol A1: High-Activity Uronium Activation (HATU)

Recommended starting point for most carboxylic acids.[1]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Critical Step: Stir at room temperature for 15–30 minutes . This pre-activation forms the reactive At-ester (Active Ester).

  • Addition: Add Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 equiv).

  • Reaction: Stir at 50°C for 4–16 hours. (Note: Elevated temperature is often required to overcome the thiazole's low nucleophilicity).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine. Dry over Na₂SO₄.[3]

Protocol A2: Acyl Fluoride Method (TFFH)

Use this if Protocol A1 fails or yields <30%. Acyl fluorides are highly reactive electrophiles that maintain stability toward moisture better than acid chlorides, often succeeding with sterically hindered or electron-poor amines where HATU fails.[1]

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: Dichloromethane (DCM) or DCE

Step-by-Step Protocol:

  • Dissolve the Carboxylic Acid (1.1 equiv) and Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 equiv) in anhydrous DCM.[1]

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv) in one portion.

  • Stir at reflux (40°C for DCM, 80°C for DCE) for 12 hours.

  • Mechanism: TFFH converts the acid in situ to the Acyl Fluoride (R-COF), which is sufficiently reactive to acylate the poor nucleophile.

PART B: Derivatizing the C5-Ester (Electrophile)

Objective: Convert the C5-methyl ester into an amide (R-CONHR').[1]

Protocol B1: Hydrolysis and Subsequent Coupling

Standard approach for robust substrates.

Step 1: Hydrolysis

  • Dissolve Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate in THF/Water (3:1 ratio).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at Room Temperature for 2–4 hours. (Monitor by LCMS; the ester cleaves readily).

  • Workup: Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic amino-acid may precipitate.[1] Extract with EtOAc/n-Butanol (9:1) if precipitation does not occur.

Step 2: Amide Coupling

  • Suspend the crude carboxylic acid in DMF.

  • Add Amine Partner (1.1 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv).

  • Stir at RT.[3] (The 5-COOH is highly reactive; heating is rarely needed).

Protocol B2: Trimethylaluminum (AlMe₃) Direct Aminolysis

Advanced method. Bypasses the carboxylic acid intermediate. Ideal for non-acidic amines.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

Reagents:

  • Reagent: Trimethylaluminum (2.0 M in Toluene)

  • Solvent: Toluene or DCE (Anhydrous)

Step-by-Step Protocol:

  • Complex Formation: In a flame-dried Schlenk tube under Argon, dissolve the Amine Partner (1.2 equiv) in anhydrous Toluene.

  • Cool to 0°C. Slowly add AlMe₃ (1.2 equiv) dropwise. (Caution: Methane gas evolution).

  • Stir at RT for 30 minutes to form the dimethylaluminum amide species.

  • Addition: Add Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 equiv) dissolved in minimum Toluene.

  • Reaction: Heat to 80–100°C for 2–6 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's Salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

Comparative Analysis of Reagents

ReagentPrimary Use CaseProsCons
HATU C2-Amine CouplingGold standard for reactivity; fast kinetics.[1]Expensive; removal of urea byproduct can be tricky.
TFFH C2-Amine CouplingExcellent for electron-deficient amines (like thiazoles).[1]Requires elevated temp; atom economy.
EDC/HOBt C5-Acid CouplingStandard for the acid side; easy workup.[1]Ineffective for coupling onto the C2-amine.[1]
AlMe₃ C5-Ester DirectOne-step; avoids hydrolysis; high yields.[1]Pyrophoric; harsh conditions; incompatible with protic groups.

References

  • Optimization of Amide Coupling for Electron-Deficient Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2]

    • Source:Organic & Biomolecular Chemistry, 2015, 13, 11269-11274.
    • URL:[Link]

    • Relevance: Establishes the superiority of Acyl Fluorides (via TFFH/BTFFH)
  • Thiazole Synthesis & Reactivity

    • Title: Synthesis of 2-aminothiazole-5-carboxamides.[1][4][5][6][7][8]

    • Source:BenchChem Application Notes / Journal of Medicinal Chemistry context.
  • Title: Direct Amidation of Esters with Amines Mediated by Trimethylaluminium.

Sources

Method

Crystallization methods for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Application Note: Advanced Crystallization Protocols for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Executive Summary & Strategic Importance Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1354962-55-2) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Executive Summary & Strategic Importance

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1354962-55-2) represents a critical intermediate in the synthesis of multi-targeted kinase inhibitors, particularly those targeting the Src/Abl family (analogous to Dasatinib scaffolds). The 2-aminothiazole-5-carboxylate core is prone to polymorphism and solvate formation, making robust crystallization essential for downstream processability and regulatory compliance.

This guide details the development of scalable crystallization protocols. Unlike generic procedures, these methods are engineered to address the specific solubility profile introduced by the N-ethyl substituent, which increases lipophilicity compared to the parent 2-aminothiazole, often leading to "oiling out" phenomena during standard aqueous workups.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the first step to successful crystallization.

  • Molecular Weight: ~186.23 g/mol

  • Predicted pKa (Base): ~5.0–5.5 (Thiazole nitrogen/amine interaction).

  • Solubility Trends:

    • High Solubility: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate (hot).

    • Moderate Solubility: Dichloromethane, THF, Ethyl Acetate (cold).

    • Low Solubility (Anti-solvents): Water, Hexanes, Heptane, Diethyl Ether.

Key Challenge: The ethyl group disrupts the efficient hydrogen-bonding network seen in the unsubstituted amine, lowering the melting point and increasing the risk of oil formation. The protocols below mitigate this by controlling supersaturation kinetics.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Bulk purification from crude reaction mixtures.

This method utilizes the high temperature coefficient of solubility in Ethyl Acetate (EtOAc) combined with the poor solubility in Heptane to force controlled nucleation.

Reagents:

  • Crude Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-solvent: n-Heptane (99%).

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid (e.g., 10.0 g) into a reactor. Add EtOAc (3–5 vol, ~30–50 mL).

  • Heating: Heat the mixture to 65–70°C (near reflux) with agitation (250 RPM) until full dissolution is observed. Note: If insolubles persist, filter hot through a Celite pad.

  • Initial Cooling: Cool the solution slowly to 50°C over 20 minutes.

  • Seeding (Critical): Add seed crystals (0.5 wt%) at 50°C. Hold for 30 minutes to establish a seed bed. Why: This prevents spontaneous nucleation of unstable polymorphs.

  • Anti-Solvent Addition: Begin adding n-Heptane (2 vol, ~20 mL) dropwise over 1 hour while maintaining 50°C.

  • Cooling Ramp: Cool the slurry to 0–5°C over 2 hours (cooling rate: ~0.4°C/min).

  • Aging: Stir at 0–5°C for a minimum of 2 hours to maximize yield.

  • Isolation: Filter the white to off-white crystalline solid. Wash with cold 1:1 EtOAc/Heptane (2 vol).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization via Cooling (Ethanol)

Best for: Final "polishing" to achieve >99.5% HPLC purity.

Ethanol provides a steeper solubility curve, allowing for purification without anti-solvents, which reduces the risk of occluding impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure solid in Absolute Ethanol (5 vol).

  • Reflux: Heat to reflux (~78°C). The solution should become clear.

  • Clarification: If color persists, treat with activated carbon (5 wt%) for 15 minutes, then filter hot.

  • Controlled Cooling:

    • Cool to 60°C rapidly.

    • Cool from 60°C to 20°C slowly (over 4 hours).

  • Nucleation Check: If no crystals form by 40°C, scratch the vessel wall or add a seed crystal.

  • Final Chill: Cool to -10°C (using an ice/salt bath or chiller) and hold for 1 hour.

  • Filtration: Collect crystals and wash with cold (-10°C) Ethanol (1 vol).

Protocol C: Reactive Crystallization (Hydrobromide Salt)

Best for: Handling "oily" batches or difficult-to-crystallize residues.

If the free base persists as an oil (common with impurities), converting it to the HBr salt often yields a high-melting, crystalline solid.

  • Dissolution: Dissolve the oily residue in minimal Isopropanol (IPA).

  • Acidification: Add 1.1 equivalents of HBr (48% aq. or in acetic acid) dropwise at room temperature.

  • Precipitation: The salt should precipitate almost immediately. If not, add Diethyl Ether or MTBE until cloudiness persists.

  • Isolation: Filter the salt and wash with MTBE.

  • Free Base Recovery (Optional): Suspend the salt in water, neutralize with saturated NaHCO₃, and extract into EtOAc for Protocol A.

Process Visualization

Workflow: Anti-Solvent Crystallization Logic

CrystallizationWorkflow Start Crude Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Dissolve Dissolve in Hot EtOAc (65°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to 50°C (Metastable Zone) Filter->Cool1 Seed Add Seeds (0.5 wt%) Cool1->Seed Critical Step AntiSolvent Add Heptane Dosing (1 hr) Seed->AntiSolvent Cool2 Cool to 5°C (0.4°C/min) AntiSolvent->Cool2 Isolate Filter & Wash (Cold EtOAc/Heptane) Cool2->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 1: Optimized workflow for the Anti-Solvent Crystallization (Protocol A), highlighting the critical seeding step to control polymorphism.

Decision Tree: Troubleshooting "Oiling Out"

Troubleshooting Problem Product Oils Out Instead of Crystallizing CheckPurity Check Purity (HPLC) Problem->CheckPurity HighImpurity Purity < 90% CheckPurity->HighImpurity LowImpurity Purity > 95% CheckPurity->LowImpurity Action1 Perform Silica Plug Filtration (Remove tar) HighImpurity->Action1 Action2 Switch Solvent System (Use EtOH or IPA) LowImpurity->Action2 Action1->Action2 Action3 Form HBr Salt (Protocol C) Action2->Action3 If oil persists

Figure 2: Troubleshooting logic for handling oiling-out events, a common issue with ethylamino-thiazole derivatives.

Characterization & Validation

To ensure the protocol is "Self-Validating," perform the following checks on the isolated solid:

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Confirm Ethyl group signals (quartet ~3.3 ppm, triplet ~1.1 ppm).
Solid Form XRPD (X-Ray Powder Diffraction)Distinct crystalline peaks; absence of amorphous "halo".
Solvent Content GC-Headspace / TGA< 0.5% (w/w) residual EtOAc/Heptane.
Melting Point DSC (Differential Scanning Calorimetry)Sharp endotherm (Estimate: 160–180°C range, specific to polymorph).

References

  • Das, J. et al. (2001). Cyclic protein tyrosine kinase inhibitors. US Patent 6,248,775 B1. (Describes the general synthesis and handling of 2-aminothiazole-5-carboxylate intermediates).

  • Fyfe, M. et al. (2008). Glucokinase Activators.[1][2] WO Patent 2008/005964 A2. (Details the reaction conditions and isolation of methyl 2-aminothiazole-5-carboxylate derivatives).

  • Vertex AI Search. (2023). Search Results for CAS 1354962-55-2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Reaction Yield of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. This document is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Hantzsch thiazole synthesis pathway and encountering challenges with reaction yield and purity. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your synthetic protocol.

The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis being a classic and highly versatile method.[1][2] However, its successful application, especially with substituted thioureas and functionalized α-haloketones, requires careful control over several experimental variables. This guide addresses the most common issues encountered during the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, providing explanations grounded in reaction mechanism and practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is very low, or I'm not seeing any product formation. What are the primary causes?

This is the most common issue and typically points to one of three areas: the integrity of your starting materials, the reaction conditions, or the work-up procedure. The Hantzsch synthesis proceeds via a nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and dehydration; a failure in any step will halt the reaction.[1][3]

Expert Analysis & Recommendations:

  • Starting Material Integrity: The stability of your reactants is critical.

    • α-Haloketone (Methyl 3-bromo-2-oxopropanoate): This reagent can be unstable and should be used when fresh or stored under cold, dark, and anhydrous conditions.[4] Decomposition, often indicated by discoloration, is a primary cause of low yields.

    • Thioamide (N-ethylthiourea): Impurities in the thioamide can introduce competing side reactions.[4][5] Ensure you are using a high-purity grade.

  • Reaction Conditions: Optimization of the reaction environment is paramount. The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[6][7]

    • Temperature: If the reaction is performed at room temperature with no product formation, a modest increase in temperature is necessary. A typical starting point for this synthesis in an alcohol solvent is refluxing at 65-80°C.[8][9] However, excessive heat can promote side reactions and decomposition.

    • Solvent Choice: The solvent plays a crucial role. Alcohols like ethanol or methanol are standard choices as they effectively solvate the starting materials and are suitable for heating.[8][10] In some cases, solvent mixtures or greener alternatives like ethanol/water have shown excellent results.[8]

    • Reaction Time: Low yields can result from incomplete reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots have been consumed.[1][10]

Protocol 1: General Optimized Synthesis

This is a robust starting protocol that can be optimized further based on your specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-ethylthiourea (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Slowly add Methyl 3-bromo-2-oxopropanoate (1.0 eq) to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (a common mobile phase is 50% ethyl acetate/50% hexane).[10]

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Proceed with the purification protocol outlined in FAQ 3.

FAQ 2: I've isolated a product, but my NMR shows a mixture of isomers. How can I improve regioselectivity?

This is a classic challenge in Hantzsch synthesis when using N-monosubstituted thioureas like N-ethylthiourea. You are likely observing the formation of the undesired Methyl 2-imino-3-ethyl-2,3-dihydro-1,3-thiazole-5-carboxylate isomer alongside your target 2-(ethylamino) product.

Expert Analysis & Recommendations:

The formation of the imino versus the amino tautomer is highly dependent on the reaction pH and the final workup conditions.[4][11] The reaction mechanism can branch after the initial S-alkylation. The subsequent intramolecular cyclization can involve either of the nitrogen atoms.

  • Mechanism of Isomer Formation: Under neutral or slightly basic conditions, the cyclization proceeds through the unsubstituted nitrogen, leading to the desired 2-(ethylamino) product after tautomerization. Under acidic conditions, the reaction can favor cyclization through the substituted nitrogen, leading to the thermodynamically less stable imino isomer.[4]

  • Controlling Regioselectivity:

    • pH Control: Maintaining a neutral or slightly basic pH is the most effective strategy. Avoid acidic catalysts or conditions. If your starting materials are salts (e.g., hydrohalides), they must be neutralized before or during the reaction with a non-nucleophilic base like triethylamine or sodium bicarbonate.[11]

    • Work-up: The initial product may form as a hydrohalide salt.[7] Neutralizing this salt during work-up is crucial. Pouring the reaction mixture into a mild base solution like 5% sodium carbonate or sodium bicarbonate can help ensure the isolation of the desired amino tautomer.[10][11]

Diagram 1: Hantzsch Synthesis & Isomer Formation

Hantzsch_Mechanism Reactants N-Ethylthiourea + Methyl 3-bromo-2-oxopropanoate S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation SN2 Attack Cyclized_Amino Cyclized Intermediate (Amino Path) S_Alkylation->Cyclized_Amino Cyclization (Neutral/Basic pH) Cyclized_Imino Cyclized Intermediate (Imino Path) S_Alkylation->Cyclized_Imino Cyclization (Acidic pH) Product_Amino Target Product: Methyl 2-(ethylamino)-1,3- thiazole-5-carboxylate Cyclized_Amino->Product_Amino Dehydration & Tautomerization Product_Imino Isomeric Impurity: 2-Imino-3-ethyl-2,3- dihydrothiazole Cyclized_Imino->Product_Imino Dehydration

Caption: Reaction pathway showing the formation of the desired product and the pH-dependent isomeric impurity.

FAQ 3: My crude yield seems reasonable, but I'm losing most of my product during purification. How can I improve isolation?

Difficulty in product isolation often stems from the product's solubility in the reaction solvent or challenges in separating it from persistent impurities. A systematic approach to work-up and purification is essential.

Expert Analysis & Recommendations:

  • Precipitation/Crystallization: This is the most efficient first step for purification.

    • Many thiazole products are poorly soluble in water.[10] After cooling the reaction mixture, pouring it into a larger volume of cold water or a dilute sodium bicarbonate solution can precipitate the crude product.[1][11]

    • This not only isolates the product but also removes water-soluble byproducts and neutralizes any acid formed during the reaction (e.g., HBr).

  • Recrystallization: For further purification, recrystallization is highly effective.

    • Common solvents for recrystallizing 2-aminothiazole derivatives include ethanol, methanol, or solvent systems like THF/hexane or ethyl acetate/hexane.[12][13] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.

Protocol 2: Work-up and Purification
  • Quenching: After the reaction is complete and cooled, slowly pour the reaction mixture into a beaker containing a stirred solution of 5% sodium carbonate (approx. 10 times the reaction volume).[10]

  • Precipitation: Stir the resulting mixture for 15-30 minutes in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.[10]

  • Drying: Allow the solid to air-dry or dry it in a vacuum oven at a low temperature (<50°C).

  • Recrystallization (if necessary): Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the pure crystals and dry them under vacuum.[1]

Data Summary & Troubleshooting Workflow
Table 1: Influence of Reaction Parameters on Hantzsch Synthesis
ParameterConditionExpected Outcome on YieldRationale & Citation
Solvent EthanolGood to ExcellentGood solvency for reactants, allows for reflux at an effective temperature.[8]
MethanolGood to ExcellentSimilar to ethanol, common and effective solvent.[10]
Ethanol/Water (1:1)ExcellentCan increase yield in some cases; considered a "green" solvent choice.[8]
Temperature Room TempLow to NoneInsufficient energy for cyclization/dehydration steps.[8]
60-80°C (Reflux)OptimalProvides sufficient energy for the reaction to proceed efficiently without significant decomposition.[8][9]
>100°CDecreasedPotential for increased side product formation and reactant/product degradation.[4]
Catalyst None (Thermal)Good (Standard)The classical Hantzsch synthesis is often run thermally without a catalyst.[1]
SiW.SiO₂ExcellentUse of a reusable solid acid catalyst can improve yields and reaction times under specific conditions.[8]
pH Neutral/Slightly BasicHigh (Favors Amino)Promotes the desired cyclization pathway and prevents formation of the imino isomer.[4][11]
AcidicLow (Favors Imino)Can lead to the formation of the undesired 2-imino-2,3-dihydrothiazole isomer.[4][11]
Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Reactants Step 1: Verify Reactant Quality - Use fresh/pure α-haloketone - Confirm purity of N-ethylthiourea Start->Check_Reactants TLC_Analysis Step 2: Monitor Reaction by TLC - Are starting materials consumed? Check_Reactants->TLC_Analysis Incomplete_Rxn Problem: Incomplete Reaction TLC_Analysis->Incomplete_Rxn No Check_Isomers Step 3: Analyze for Isomers (NMR) - Is the 2-imino isomer present? TLC_Analysis->Check_Isomers Yes Optimize_Conditions Solution: Optimize Conditions - Increase temperature (reflux) - Increase reaction time Incomplete_Rxn->Optimize_Conditions Optimize_Conditions->TLC_Analysis Isomer_Problem Problem: Isomer Formation Check_Isomers->Isomer_Problem Yes Check_Purification Step 4: Review Purification - Was product lost during work-up? Check_Isomers->Check_Purification No Adjust_pH Solution: Control pH - Ensure neutral/basic conditions - Use basic work-up (Na2CO3) Isomer_Problem->Adjust_pH Adjust_pH->Check_Purification Purification_Problem Problem: Poor Recovery Check_Purification->Purification_Problem Yes Success Improved Yield Check_Purification->Success No, yield is good Optimize_Workup Solution: Optimize Work-up - Use precipitation method - Select appropriate recrystallization solvent Purification_Problem->Optimize_Workup Optimize_Workup->Success

Caption: A step-by-step workflow for diagnosing and solving low-yield issues.

References
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. Available at: [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 14, 2026, from [Link]

  • Schaefer, B., Haunert, F., & Goetz, N. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S. Patent and Trademark Office.
  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Retrieved February 14, 2026, from [Link]

  • Schaefer, B., Haunert, F., & Goetz, N. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,932,386 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 351-356. Available at: [Link]

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Asian Journal of Chemical Sciences, 9(2), 26-37. Available at: [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2000). Journal of Heterocyclic Chemistry, 37(4), 921-924. Available at: [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14, 1234-1256. Available at: [Link]

  • N-Ethylthiourea. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thiazoles Questions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 80-95. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved February 14, 2026, from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules, 27(20), 7087. Available at: [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Methyl 3-bromo-2-methylpropanoate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2021). Egyptian Journal of Chemistry, 64(10), 5573-5581. Available at: [Link]

  • N-Ethylthiourea. (n.d.). Alkali Scientific. Retrieved February 14, 2026, from [Link]

  • Methyl 3-bromo-2-oxopropanoate. (n.d.). Oakwood Chemical. Retrieved February 14, 2026, from [Link]

  • Methyl β-bromopropionate. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize your experimental outcomes with confidence.

The formation of this thiazole derivative is typically achieved through a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative. For the target molecule, the key reactants are methyl 2-halo-3-oxobutanoate and N-ethylthiourea. Temperature control is a critical parameter in this synthesis, directly influencing reaction rate, yield, and the impurity profile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. Each problem is followed by a detailed analysis and recommended course of action.

Question 1: My reaction is showing a very low yield of the desired product, or it appears to have stalled. What are the likely causes and how can I fix this?

Answer:

A low or stalled reaction is one of the most common challenges and can often be traced back to suboptimal temperature or reagent issues.

  • Causality: The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barriers for both the initial nucleophilic attack of the thioamide on the α-halocarbonyl and the subsequent intramolecular cyclization and dehydration steps. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure your reaction mixture is being heated effectively. For this synthesis in common solvents like ethanol or methanol, a reflux temperature (typically 65-80°C) is a good starting point.[1] Some variations may even benefit from heating up to 100°C.[2] Use a calibrated thermometer immersed in the reaction mixture (if possible) or in the heating block/mantle to confirm the target temperature is being reached and maintained.

    • Increase Reaction Time: If the temperature is appropriate, the reaction may simply require more time to reach completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials (α-halocarbonyl and N-ethylthiourea) and the appearance of the product spot will indicate if the reaction is proceeding.

    • Check Reagent Purity: Impurities in either the methyl 2-halo-3-oxobutanoate or the N-ethylthiourea can inhibit the reaction. Use reagents of high purity and consider purification of starting materials if their quality is uncertain.[2]

    • Consider Solvent Choice: The choice of solvent is crucial. While ethanol and methanol are common, ensure they are anhydrous, as water can interfere with the reaction.[2] In some cases, exploring other solvents like 1-butanol may be beneficial.[1]

Question 2: I've isolated my product, but NMR analysis shows the presence of a significant isomeric impurity. What is this impurity and how can I prevent its formation?

Answer:

The formation of an unexpected isomer is a known issue in Hantzsch synthesis when using N-substituted thioureas. The likely impurity is the 3-ethyl-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate.

  • Causality: The N-ethylthiourea has two nucleophilic nitrogen atoms. The reaction pathway depends on which nitrogen participates in the cyclization step. While the desired product forms from the cyclization of the amino group, acidic conditions can promote the formation of the imino isomer.[3][4]

  • Preventative Measures:

    • Control pH: The most effective way to minimize the formation of the imino isomer is to maintain neutral or slightly basic reaction conditions.[3] If your α-halocarbonyl starting material is generating acidic byproducts (e.g., HBr or HCl), consider adding a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.

    • Temperature Optimization: While higher temperatures can accelerate the desired reaction, they might also favor the formation of the isomeric byproduct in some cases. If you are facing this issue, try running the reaction at a lower temperature for a longer duration and monitor the product distribution by TLC or LC-MS. A typical temperature range for this synthesis is between 40°C and 70°C.[5][6][7]

Question 3: The reaction works, but it takes an exceptionally long time to complete. How can I accelerate the reaction rate without compromising the yield or purity?

Answer:

Slow reaction kinetics can be a practical challenge, especially in a drug development setting. There are several effective strategies to increase the reaction rate.

  • Causality: The reaction rate is governed by factors such as temperature, reactant concentration, and the presence of a catalyst. By optimizing these parameters, you can significantly reduce the reaction time.

  • Optimization Strategies:

    • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the Hantzsch synthesis.[8] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[8] A typical starting point would be to heat the reaction mixture in a sealed microwave vial at a temperature around 90-120°C for 15-30 minutes.[8]

    • Catalysis: While the traditional Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency.[2] Catalysts like silica-supported tungstosilicic acid have been shown to give high yields in shorter reaction times.[1]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can enhance the reaction rate and yield.[2] This approach increases the concentration of the reactants, leading to more frequent molecular collisions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate?

A1: The optimal temperature is a balance between reaction rate and product stability/purity. A general guideline is to start with the reflux temperature of the chosen alcohol solvent, typically between 65°C and 80°C for ethanol or methanol.[1] However, for scaled-up industrial processes, a slightly lower and more controlled temperature range of 40-70°C is often preferred to manage exotherms and minimize side reactions.[5][6][7] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q2: How does temperature affect the Hantzsch thiazole synthesis mechanism?

A2: Temperature plays a critical role in several stages of the Hantzsch synthesis:

  • Initial SN2 Reaction: The first step is the nucleophilic attack of the sulfur atom of N-ethylthiourea on the α-halocarbonyl. This step, like most SN2 reactions, is accelerated by higher temperatures.

  • Cyclization: The subsequent intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, also has an activation energy that must be overcome by thermal input.

  • Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring. This dehydration is an endothermic process and is favored by higher temperatures.

The diagram below illustrates the key stages of the reaction pathway.

Hantzsch_Mechanism Reactants N-Ethylthiourea + Methyl 2-halo-3-oxobutanoate Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 S_N2 Attack (Temperature Dependent) Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization (Requires Heat) Product Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate Intermediate2->Product Dehydration (-H2O, Heat Favored)

Caption: Hantzsch synthesis pathway for the target molecule.

Q3: What are the best practices for purifying the final product?

A3: Purification of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can typically be achieved through recrystallization.[5][6] A common procedure involves dissolving the crude product in a hot solvent, such as a mixture of tetrahydrofuran (THF) and hexane, or methanol and water, and then allowing it to cool slowly to induce crystallization.[5][6] The optimal temperature for recrystallization can range from 0°C to 60°C.[5][6] For more challenging purifications, column chromatography on silica gel may be necessary.

Experimental Protocols & Data

Protocol 1: Standard Synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-ethylthiourea (1.0 equivalent) and absolute ethanol (5-10 mL per gram of N-ethylthiourea).

  • Reagent Addition: While stirring, add methyl 2-chloro-3-oxobutanoate (1.05 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Neutralization & Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or THF/hexane).[6]

Data Summary: Temperature Effects on Hantzsch Synthesis

The following table summarizes typical temperature conditions and their impact on the reaction, based on literature for similar thiazole syntheses.

Temperature RangeTypical SolventsExpected Reaction TimePotential IssuesReference
40-70°CEthanol, Methanol, Toluene4-12 hoursSlower reaction rate[5][7]
65-80°C (Reflux)Ethanol, Methanol2-6 hoursPotential for increased side products[1]
> 90°C (Conventional)1-Butanol, DMF1-4 hoursIncreased risk of degradation[2]
90-120°C (Microwave)Ethanol, Methanol10-30 minutesRequires specialized equipment[8]
Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow decision decision Start Reaction Start Monitor Monitor Reaction by TLC Start->Monitor CheckYield Check Crude Yield & Purity Monitor->CheckYield Problem Identify Problem CheckYield->Problem Success Successful Synthesis CheckYield->Success Yield & Purity OK LowYield Low Yield / Stalled Reaction Problem->LowYield Impurity Isomeric Impurity Problem->Impurity SlowRate Slow Reaction Rate Problem->SlowRate Action_Temp Verify/Increase Temperature (65-80°C) LowYield->Action_Temp Action_Purity Check Reagent Purity LowYield->Action_Purity Action_pH Adjust to Neutral/Basic pH (e.g., add Pyridine) Impurity->Action_pH Action_Microwave Use Microwave Synthesis SlowRate->Action_Microwave Action_Catalyst Add Catalyst SlowRate->Action_Catalyst Action_Temp->Monitor Action_Time Increase Reaction Time Action_Temp->Action_Time Action_Time->Monitor Action_Purity->Monitor Action_pH->Monitor Action_Temp2 Lower Temperature (e.g., 50-60°C) Action_pH->Action_Temp2 Action_Temp2->Monitor Action_Microwave->Monitor Action_Catalyst->Monitor

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions. - Benchchem.
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides - Benchchem.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
  • Intermediates in the Hantzsch thiazole synthesis - ACS Publications.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

Sources

Troubleshooting

Controlling regioselectivity in Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate synthesis

This guide addresses the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate via the Hantzsch Thiazole Synthesis. It focuses specifically on the critical challenge of regiocontrol —ensuring the formation of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate via the Hantzsch Thiazole Synthesis. It focuses specifically on the critical challenge of regiocontrol —ensuring the formation of the thermodynamically stable 2-amino isomer over the kinetic 2-imino byproduct.

Executive Summary & Reaction Logic

The synthesis of 2-aminothiazole-5-carboxylates relies on the condensation of an


-halo-

-dicarbonyl equivalent with a thiourea. For your specific target, the reaction involves N-ethylthiourea and Methyl 2-chloro-3-oxopropanoate (often generated in situ).
The Core Challenge: Regioselectivity vs. Tautomerism

When using N-monosubstituted thioureas, two isomers are chemically possible during the cyclization step:

  • 2-(Ethylamino)thiazole (Target): Formed when the unsubstituted nitrogen attacks the carbonyl. This product is aromatic and thermodynamically favored.

  • 3-Ethyl-2-iminothiazole (Impurity): Formed when the ethyl-substituted nitrogen attacks the carbonyl. This product is non-aromatic (or pseudo-aromatic) and is often the kinetic product formed under acidic conditions.

Critical Success Factor: You must control the pH and temperature to drive the reaction toward the aromatic 2-amino tautomer.

Critical Process Parameters (CPP)

ParameterSpecificationTechnical Rationale
C3 Precursor Stability High Risk Methyl 2-chloro-3-oxopropanoate is unstable as a free aldehyde. It must be generated in situ from methyl formate and methyl chloroacetate (formylation) or used as a salt.
Reaction pH Neutral to Slightly Basic (pH 7-8) Acidic conditions (pH < 4) protonate the intermediates, stabilizing the kinetic imino form. Neutral conditions favor the thermodynamic rearrangement to the aromatic amino form.
Solvent System Ethanol or MeOH Protic solvents facilitate the proton transfers required for the final dehydration and aromatization steps.
Temperature Reflux (60-70°C) Sufficient thermal energy is required to overcome the activation barrier for the equilibration from the kinetic intermediate to the thermodynamic aromatic product.

Validated Synthetic Protocol

Note: This protocol uses an in situ generation of the unstable aldehyde precursor to maximize yield.

Step 1: In Situ Generation of Methyl 2-chloro-3-oxopropanoate
  • Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirring.

  • Reagents: Suspend Potassium tert-butoxide (1.1 equiv) in dry THF .

  • Addition: Mix Methyl chloroacetate (1.0 equiv) and Methyl formate (1.1 equiv) . Add this mixture dropwise to the base at 0°C .

  • Reaction: Stir at 0°C for 2-3 hours. The potassium salt of the enolate will precipitate as a thick slurry.

    • Checkpoint: Do not isolate the free aldehyde. Use this slurry directly.

Step 2: Hantzsch Cyclization
  • Solvent Switch: Evaporate THF under reduced pressure (keep temp < 30°C) or dilute the slurry directly with Methanol (MeOH) .

  • Cyclization: Add N-ethylthiourea (1.0 equiv) directly to the mixture.

  • Conditions: Heat to reflux (65°C) for 4–6 hours.

    • Note: The initial basicity from Step 1 promotes the S-alkylation. As the reaction proceeds, the pH may drop; monitor and maintain pH ~7-8 using TEA or NaOAc if necessary.

  • Workup: Cool to room temperature. Reduce solvent volume. Pour into ice water.

  • Purification: The product, Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate , typically precipitates. Filter and wash with cold water. Recrystallize from EtOH/Water if needed.

Troubleshooting Guide (Q&A)

Issue 1: Formation of the Wrong Isomer (Imino-thiazole)

User Question: "I am seeing a byproduct with a similar mass but different NMR shift. It looks like the ethyl group is on the ring nitrogen. Why?"

Root Cause: Kinetic trapping under acidic conditions. Mechanism: In acidic media, the imino form (3-ethyl-2-imino-2,3-dihydrothiazole) forms a stable salt that does not rearrange to the aromatic amino form. Corrective Action:

  • Check pH: Ensure the reaction is not strongly acidic. The Hantzsch reaction produces HCl/HBr as a byproduct. You must include a base scavenger (e.g., Sodium Acetate, NaHCO3, or excess thiourea) to neutralize the acid generated.

  • Heat: Ensure you are refluxing. Room temperature reactions often stop at the kinetic intermediate.

Issue 2: Low Yield / Decomposition of Starting Material

User Question: "My yield is <30%, and the crude NMR shows complex aliphatic mixtures. Is my aldehyde bad?"

Root Cause: Instability of Methyl 2-chloro-3-oxopropanoate. Mechanism: The free aldehyde rapidly polymerizes or undergoes self-aldol condensation if isolated. Corrective Action:

  • Do NOT isolate: Follow the in situ protocol (Step 1 above).

  • Temperature Control: Keep the formylation step (Step 1) strictly at 0°C. If it gets too hot, the chloro-ester decomposes.

Issue 3: Product Solubility & Loss during Workup

User Question: "My product is not precipitating upon adding water. Where is it?"

Root Cause: Amphoteric nature of aminothiazoles. Mechanism: The 2-aminothiazole has a basic nitrogen. If your quench is too acidic (pH < 2), the product is protonated and stays in the water layer. Corrective Action:

  • Neutralize: Adjust the aqueous workup to pH 7-8 using saturated NaHCO3. The free base is less soluble in water and will precipitate.

  • Extraction: If it doesn't precipitate, extract with Ethyl Acetate or DCM .

Visualizations

Diagram 1: Reaction Mechanism & Regioselectivity Control

This diagram illustrates the bifurcation between the desired Amino path and the undesired Imino path.

HantzschMechanism Reactants N-Ethylthiourea + Me-2-chloro-3-oxopropanoate S_Alkylation S-Alkylated Intermediate (Thioimidate) Reactants->S_Alkylation Fast Cyclization_N Attack by Unsubstituted N (Thermodynamic) S_Alkylation->Cyclization_N Neutral/Basic pH High Temp Cyclization_NEt Attack by Ethyl-N (Kinetic/Steric) S_Alkylation->Cyclization_NEt Acidic pH Low Temp Target TARGET: Methyl 2-(ethylamino) -1,3-thiazole-5-carboxylate (Aromatic) Cyclization_N->Target - H2O Impurity IMPURITY: Methyl 3-ethyl-2-imino -2,3-dihydrothiazole (Non-Aromatic) Cyclization_NEt->Impurity - H2O

Caption: Regioselectivity bifurcation in Hantzsch synthesis. Neutral pH favors the desired aromatic amine.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Yield Low Yield? Start->Issue_Yield Issue_Isomer Wrong Isomer (NMR signals)? Start->Issue_Isomer Sol_Fresh Generate Aldehyde In-Situ (Do not isolate C3 reagent) Issue_Yield->Sol_Fresh Precursor Decomposed Sol_Workup Check Aqueous pH (Product is soluble at pH < 3) Issue_Yield->Sol_Workup Lost in Aqueous Sol_pH Adjust pH to 7-8 Add NaOAc buffer Issue_Isomer->Sol_pH Too Acidic Sol_Temp Increase Temp to Reflux (Drive Aromatization) Issue_Isomer->Sol_Temp Kinetic Trapping Issue_Purity Oily/Sticky Product? Issue_Purity->Sol_Workup Recrystallize (EtOH/H2O)

Caption: Decision matrix for diagnosing synthetic failures in aminothiazole synthesis.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regiochemistry

    • Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.[1]

  • Synthesis of 2-Aminothiazole-5-carboxylates (Ethyl Ester Analog Protocol)

    • BenchChem Technical Data: "Synthesis routes of Ethyl 2-aminothiazole-5-carboxyl
  • General Review on Thiazole Synthesis

    • Mishra, K., et al. "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review."[2] Bulletin of Environment, Pharmacology and Life Sciences (2024).

  • Tautomerism in 2-Aminothiazoles

    • "Tautomerism in 2-Aminothiazole Deriv

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Introduction: The Analytical Imperative for Novel Thiazole Derivatives Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a member of the versatile thiazole class of heterocyclic compounds. Thiazole rings are a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Thiazole Derivatives

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a member of the versatile thiazole class of heterocyclic compounds. Thiazole rings are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As novel derivatives like this are developed, rigorous analytical characterization is paramount to ensure identity, purity, and stability, which are critical for drug safety and efficacy.

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in pharmaceutical analysis.[3][4][5] Its ability to provide exact mass measurements with high accuracy and resolving power allows for unambiguous elemental composition determination and structural elucidation of the active pharmaceutical ingredient (API) and its potential impurities.[2][6]

This guide provides an in-depth comparison of HRMS methodologies for the analysis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, compare key technologies, and provide a self-validating framework for robust and reliable analysis.

Physicochemical Profile of the Analyte

Understanding the analyte's properties is the foundation of any successful method development.

PropertyValue / StructureSignificance for HRMS Analysis
Chemical Structure Chemical Structure of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylateThe structure contains a basic secondary amine (-NH-) and a polar ester group (-COOCH3), making it amenable to ionization by electrospray. The thiazole ring provides a site for potential fragmentation.
Molecular Formula C₇H₁₀N₂O₂SThe presence of nitrogen and sulfur is key for isotopic pattern analysis in HRMS.
Monoisotopic Mass 186.0463 DaThis is the target mass for HRMS detection. High mass accuracy is required to differentiate from other potential elemental compositions.
Polarity Moderately PolarInfluences the choice of chromatographic conditions (likely reversed-phase) and ionization source.

Core Workflow for LC-HRMS Analysis

A robust analytical workflow is a self-validating system. Each step is designed to ensure data integrity, from sample introduction to final analysis.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution Mass Spectrometry (HRMS) cluster_data Data Analysis A 1. Standard/Sample Weighing & Dilution B 2. Filtration (0.22 µm PTFE) A->B Ensure particulate-free solution C 3. UPLC/HPLC Separation (Reversed-Phase C18) B->C D 4. Gradient Elution (Water/Acetonitrile w/ Formic Acid) C->D Separates analyte from matrix/impurities E 5. Ionization Source (ESI vs. APCI) D->E F 6. Mass Analyzer (Orbitrap or TOF) E->F G 7. Full Scan & MS/MS Acquisition F->G H 8. Exact Mass Determination (< 5 ppm error) G->H I 9. Fragmentation Analysis H->I J 10. Quantification & Reporting I->J

Caption: General LC-HRMS workflow for the analysis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

PART 1: Ionization Source Comparison: ESI vs. APCI

The first critical choice in the MS workflow is the ionization technique. The goal is to efficiently convert the neutral analyte into gas-phase ions with minimal degradation. For a molecule like Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

Expert Rationale: ESI is a 'soft' ionization technique ideal for polar and ionizable compounds.[7] Our target analyte, with its secondary amine, is readily protonated in the acidic mobile phase required for good chromatography, forming a stable [M+H]⁺ ion. APCI, which relies on gas-phase chemical ionization, is better suited for less polar, more volatile compounds.[8] While APCI could work, it is generally less sensitive for pre-ionized molecules and can sometimes induce more in-source fragmentation.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this Analyte
Principle Ionization in the liquid phase from charged droplets.[1]Gas-phase chemical ionization via a corona discharge.[1]ESI
Analyte Suitability Polar, ionizable molecules.[8]Less polar, thermally stable, volatile molecules.[9]The analyte's structure is ideal for ESI.
Sensitivity Generally higher for polar, pre-charged analytes.[10]Can be better for nonpolar compounds.ESI is expected to provide superior sensitivity.
Matrix Effects More susceptible to ion suppression from non-volatile salts.[1]Less susceptible to salts, but can have other interferences.Proper sample cleanup and chromatography mitigate ESI matrix effects.
Adduct Formation Prone to forming [M+Na]⁺, [M+K]⁺ adducts.Less prone to non-covalent adducts.While possible, the protonated [M+H]⁺ ion should be dominant in an optimized method.
Thermal Degradation Minimal, as it's a soft ionization technique.[7]The heated nebulizer can cause degradation of labile compounds.ESI is safer for ensuring the molecular ion is detected intact.

PART 2: Mass Analyzer Comparison: Orbitrap vs. Time-of-Flight (TOF)

Modern HRMS relies predominantly on two types of mass analyzers: Orbitrap and Time-of-Flight (TOF). Both provide the high resolution and mass accuracy needed for this application, but they differ in their operational principles and performance characteristics.

FeatureOrbitrapTime-of-Flight (TOF)Recommendation for this Analyte
Principle Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z.[11]Ions are accelerated into a field-free drift tube; their time of flight is proportional to the square root of their m/z.[2]Both are excellent choices.
Resolution Very high (up to 500,000 FWHM).[11]High (typically 40,000 - 80,000 FWHM).Orbitrap offers higher resolution, which is advantageous for separating the analyte from very close-mass interferences.
Mass Accuracy Excellent (< 1-3 ppm with external calibration).[5]Excellent (< 1-5 ppm with external calibration).Both provide sufficient accuracy for confident elemental composition assignment.
Scan Speed Slower; resolution is inversely proportional to scan speed.Very fast; compatible with the fastest UPLC peaks.For quantitative analysis or fast chromatography, TOF has an advantage. For deep characterization, Orbitrap is superior.
Use Case Ideal for structural elucidation, metabolomics, and impurity profiling where ultimate resolution is key.[5]Excellent for screening, fast quantitative analysis, and coupling with rapid separation techniques.For a comprehensive guide covering both qualitative and quantitative aspects, an Orbitrap-based method provides maximum information.

PART 3: Proposed Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. By isolating the protonated molecular ion ([M+H]⁺, m/z 187.0536) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.

Caption: Proposed MS/MS fragmentation pathway for protonated Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

Mechanistic Explanation:

  • Pathway to Fragment A (m/z 159.0583): The most likely initial fragmentation is the neutral loss of ethylene from the N-ethyl group, a common pathway for ethylamines.

  • Pathway to Fragment B (m/z 142.0321): Cleavage of the ester group, potentially with rearrangement, could lead to the loss of an ethoxy radical, although loss of ethyl formate (C3H6O2) is also possible. The high mass accuracy of HRMS is essential to distinguish between these possibilities.

  • Pathway to Fragment C (m/z 114.0372): Subsequent loss of carbon monoxide from Fragment B is a characteristic fragmentation of carboxyl-containing heterocyclic rings.

Experimental Protocols

The following protocols are designed as a self-validating system, incorporating quality controls for trustworthy results.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate reference standard and dissolve in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Sample Preparation: Prepare samples at a similar concentration in 50:50 acetonitrile:water.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to prevent contamination of the LC system.

Protocol 2: LC-HRMS Method
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides narrow peaks, enhancing sensitivity and resolution from impurities.
Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µmA standard reversed-phase column offering good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid protonates the analyte for efficient positive mode ESI and improves chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial screening and method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLA small volume minimizes peak distortion while providing sufficient analyte for detection.
Ionization Source ESI, Positive Ion ModeAs determined in the comparison above.
Capillary Voltage 3.5 kVA typical starting point for stable spray in ESI.
Mass Analyzer OrbitrapAs determined in the comparison above.
Scan Mode Full Scan (m/z 70-500) with data-dependent MS/MS (dd-MS2)Acquires accurate mass of the parent ion and triggers fragmentation on the most intense peaks for structural confirmation.
Resolution 120,000 FWHMProvides excellent resolving power to separate analyte from potential interferences.
Mass Accuracy < 5 ppmA critical parameter for ensuring confident identification. Regular calibration is required to maintain this.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, it is important to understand its performance in the context of other available analytical techniques.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HRMS High-resolution mass-to-charge ratio measurement.Unambiguous molecular formula, high sensitivity, structural info via MS/MS, excellent for impurity profiling.[6][12]Higher instrument cost, requires skilled operators.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, good for quantification of the main component.[3]Lacks specificity for impurity identification; co-eluting impurities can be missed or misquantified.[12]
GC-MS Gas chromatography separation followed by mass spec detection.Excellent separation for volatile compounds.The analyte is likely not volatile enough without derivatization, which adds complexity and potential for artifacts.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.The gold standard for de novo structure elucidation; provides definitive information on atomic connectivity.Lower sensitivity compared to MS, requires larger sample amounts, not suitable for trace-level impurity detection.

Conclusion and Future Outlook

The analysis of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is most effectively and comprehensively achieved using a liquid chromatography system coupled with a high-resolution mass spectrometer, specifically utilizing an electrospray ionization source and an Orbitrap or high-resolution TOF mass analyzer. This approach provides unparalleled specificity through accurate mass measurement, enabling confident elemental composition determination and structural confirmation via tandem mass spectrometry.

While alternative methods like HPLC-UV are suitable for routine quantification of the primary component, they lack the specificity required for definitive identification and characterization of unknown impurities—a critical requirement in pharmaceutical development.[12] The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to develop and validate high-quality analytical methods, ensuring the safety and efficacy of next-generation thiazole-based therapeutics.

References

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal.
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  • Zeng, K., Boyne, M. T., Toby, T. K., & Ruzicka, C. (2019). Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. In Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls. Royal Society of Chemistry.
  • Gao, W., et al. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Emery Pharma. (2025). Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. Available at: [Link]

  • Ansari, F. L., & Kumar, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
  • Negrão, M. R., et al. (2020). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites.
  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available at: [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]

  • Toref-Standards. (n.d.). Impurity Profiling with HRMS. Available at: [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available at: [Link]

  • Al-Duais, M. A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Acta Chimica Slovenica.
  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Semantic Scholar. (2016). Screening and characterization of glycoside compounds from tobacco by high performance liquid chromatography/electrospray ionization linear ion-trap tandem mass spectrometry.
  • Deschamps, E., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
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  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis.
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  • Popadyuk, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
  • Mohamed, Y. A., et al. (2005).
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Comparative

A Researcher's Comparative Guide to the Melting Point Determination of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

In the landscape of pharmaceutical and chemical research, the physical properties of a compound serve as the cornerstone of its identity and purity. Among these, the melting point is a critical quality attribute.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the physical properties of a compound serve as the cornerstone of its identity and purity. Among these, the melting point is a critical quality attribute. This guide provides an in-depth, comparative analysis of the methodologies for determining the melting point of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate , a key intermediate in medicinal chemistry. We will explore the theoretical underpinnings, compare established techniques, and provide a robust, self-validating experimental protocol.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is not merely a procedural step but a fundamental assay for both the identification and purity assessment of a synthesized compound like Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

Methodologies for Melting Point Determination: A Comparative Overview

Several techniques are available for melting point determination, each with distinct principles, advantages, and applications. The choice of method often depends on the required accuracy, sample amount, and the nature of the substance.

  • Capillary Method: This is the most common and widely adopted technique, sanctioned by major pharmacopeias like the United States Pharmacopeia (USP).[2][3][4][5] The sample is packed into a thin glass capillary tube and heated in a controlled manner, either in a liquid bath (e.g., Thiele tube) or a metal block apparatus.[4] The temperature at which the substance is observed to melt is recorded as the melting range. Modern digital instruments automate heating and detection, significantly improving reproducibility.

  • Differential Scanning Calorimetry (DSC): Considered the gold standard for thermal analysis, DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7][8][9] It provides a highly accurate, quantitative measure of the melting point (as the onset or peak of the endothermic melting peak) and the enthalpy of fusion. DSC is invaluable for studying polymorphism, phase transitions, and purity, making it a powerful tool in drug development.[6][7][10][11]

  • Hot-Stage Microscopy (HSM): This technique combines an optical microscope with a temperature-controlled stage.[12][13][14] It allows for direct visual observation of the sample as it is heated, providing qualitative insights into melting behavior, crystal morphology changes, sublimation, and degradation.[12][14][15] When coupled with DSC, it offers a comprehensive thermo-optical analysis on very small sample quantities.[6][13]

The selection of a suitable method is a critical decision in the analytical workflow.

Start Start: Need to Determine Melting Point Purity Primary Goal? Start->Purity Quant Need Quantitative Thermodynamic Data? (e.g., Enthalpy, Polymorphism) Purity->Quant Identification & Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC High-Purity Assay & Polymorph Screening Visual Need Visual Confirmation of Thermal Events? Quant->Visual Yes Capillary Capillary Method (Digital or Manual) Quant->Capillary No Quant->DSC No HSM Hot-Stage Microscopy (HSM) Visual->HSM No DSC_HSM Combined DSC-HSM Visual->DSC_HSM Yes

Caption: Decision workflow for selecting a melting point determination method.

Experimental Data: Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate and Analogs

Precise experimental data for the target compound is essential. While a definitive published melting point for Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate was not found in the initial search, we can infer an expected range by comparing it with structurally similar compounds. This comparative analysis is crucial for contextualizing experimental results.

Compound NameStructureReported Melting Point (°C)
Methyl 2-amino-1,3-thiazole-5-carboxylate Amino group instead of ethylamino182-186[16], 189.0-194.0, 191
Ethyl 2-amino-1,3-thiazole-5-carboxylate Amino group; Ethyl ester152-155[17]
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino group; Ethyl ester; Methyl at C4177.5[18]
Ethyl 2-aminothiazole-4-carboxylate Isomer (carboxylate at C4)177-181

Data compiled from available chemical supplier and database information.

The presence of the N-ethyl group in our target compound, compared to the unsubstituted amino group in Methyl 2-amino-1,3-thiazole-5-carboxylate (m.p. ~182-194°C), may slightly alter the melting point due to changes in intermolecular hydrogen bonding and crystal packing. The ethyl group could potentially lower the melting point by disrupting the crystal lattice or raise it through increased van der Waals interactions. Therefore, experimental determination is paramount.

A Self-Validating Protocol for Capillary Melting Point Determination

This protocol is designed to be robust and compliant with standards such as those outlined in USP General Chapter <741>.[2][19][20]

Objective: To accurately determine the melting range of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate using a digital capillary melting point apparatus.

Materials:

  • Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (sample must be dry and finely powdered).

  • Melting point capillaries (0.8–1.2 mm internal diameter, sealed at one end).[21]

  • Digital melting point apparatus (e.g., Mettler Toledo MP70/MP90, Stuart SMP series, or similar).

  • Melting point reference standards with certificates of analysis (e.g., Benzophenone, Caffeine, Vanillin).[21][22]

Workflow Diagram:

cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Calibrate 1. Calibrate Apparatus with Reference Standards Prep_Sample 2. Prepare Sample: Ensure Dry & Finely Powdered Calibrate->Prep_Sample Load_Cap 3. Load Capillary Tube (2-3 mm height) Prep_Sample->Load_Cap Rough_MP 4. Determine Rough MP (Fast Ramp: 5-10°C/min) Load_Cap->Rough_MP Fine_MP 5. Determine Accurate MP (Slow Ramp: 1°C/min) Start ~10-15°C below rough MP Rough_MP->Fine_MP Record 6. Record Melting Range (Onset to Clear Point) Fine_MP->Record Repeat 7. Repeat (n=2) for Consistency Record->Repeat Report 8. Report Calibrated Range Repeat->Report

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Apparatus Calibration (Trustworthiness Pillar):

    • Before analyzing the sample, verify the apparatus's temperature accuracy.

    • Select at least two USP-traceable reference standards that bracket the expected melting point of your sample.[2][21]

    • Determine the melting point of each standard using the "Accurate Determination" method below (Step 4).

    • The observed melting points must fall within the certified range for each standard. If not, the instrument requires calibration according to the manufacturer's instructions. This step ensures the trustworthiness of your results.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will depress the melting point.

    • Gently crush the crystalline sample into a fine, uniform powder on a watch glass or using a mortar and pestle. This ensures efficient and uniform heat transfer.

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[23][24]

    • The final packed sample height should be 2-3 mm.[3][5][21] An incorrect sample height is a common source of error.[19]

  • Melting Point Determination:

    • a. Rapid Determination (Scouting Run): To save time, first perform a rapid determination to find the approximate melting point.[1][23]

      • Insert the capillary into the apparatus.

      • Set a fast heating ramp rate (e.g., 5-10°C/min).[5]

      • Record the temperature at which the sample melts. This value is approximate and should not be reported as the final result.

    • b. Accurate Determination:

      • Allow the apparatus to cool to at least 15-20°C below the approximate melting point found in the scouting run.[23]

      • Insert a freshly prepared capillary with the sample.

      • Set the starting temperature to ~10°C below the expected melting point.

      • Set the heating ramp rate to 1°C/min, as specified by pharmacopeial methods for highest accuracy.[2][5]

      • Carefully observe the sample. Record two temperatures:

        • T1 (Onset): The temperature at which the first drop of liquid appears or the substance begins to collapse.[3]

        • T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid.[3]

      • The melting range is reported as T1 - T2.

  • Data Validation and Reporting:

    • Repeat the "Accurate Determination" (Step 4b) with a new capillary at least once to ensure the result is reproducible. Consistent values should agree within 1°C.

    • Report the final, validated melting range, ensuring to mention the heating rate used (e.g., "Melting Range: 185.5 - 186.5°C (1°C/min)").

Conclusion

The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. For a compound like Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a rigorous and well-calibrated approach is non-negotiable. While the capillary method offers a reliable and accessible means for routine identification and purity checks, advanced techniques like DSC and HSM provide deeper thermodynamic and visual insights that are critical during drug development and solid-state characterization. By following a self-validating protocol and understanding the principles behind different methodologies, researchers can ensure the generation of accurate, trustworthy, and defensible data.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Hot Stage Microscopy. (n.d.). Microtrace. Retrieved from [Link]

  • <741> Melting Range or Temperature. (2018). USP-NF. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • What is Hot Stage Microscopy? (2023, May 11). Linkam Scientific. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Hot Stage Microscopy. (n.d.). Nishka Research. Retrieved from [Link]

  • DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Retrieved from [Link]

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  • Differential Scanning Calorimetry (DSC) Services. (n.d.). Seven Star Pharma. Retrieved from [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. Retrieved from [Link]

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.). Geshem. Retrieved from [Link]

  • Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0. (n.d.). Chemsrc. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Conestoga Valley School District. Retrieved from [Link]

  • Methyl 2-(1-aminoethyl)thiazole-5-carboxylate | CAS#:1095824-68-2. (n.d.). Chemsrc. Retrieved from [Link]

  • melting point corrected. (n.d.). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • ethyl 2-methyl-1,3-thiazole-5-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • 5-Methyl-1,3-thiazole-2-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

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